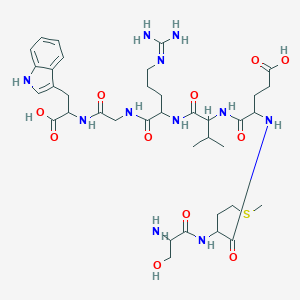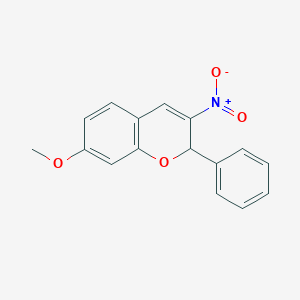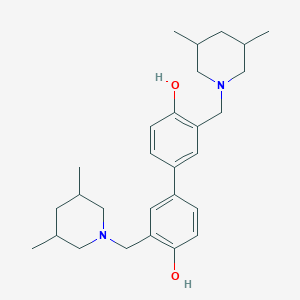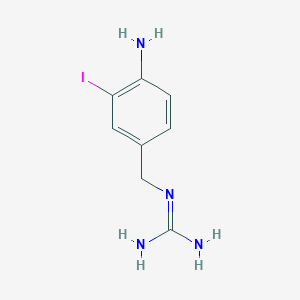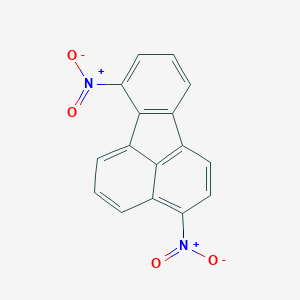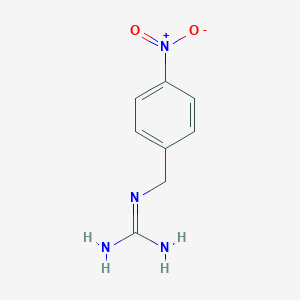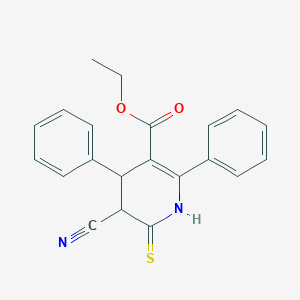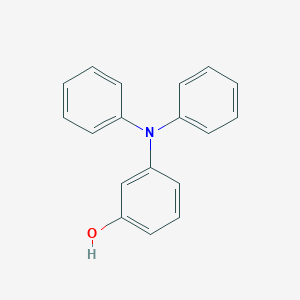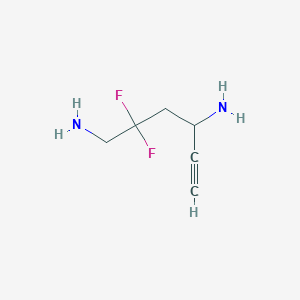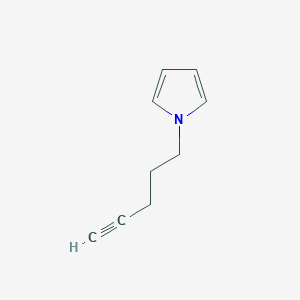![molecular formula C15H24N5O3+ B010078 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide CAS No. 103715-53-3](/img/structure/B10078.png)
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide, also known as CHAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In addition, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells. In normal cells, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to have no significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is its ability to selectively target cancer cells while having no significant cytotoxicity in normal cells. This makes it a promising candidate for targeted cancer therapy. However, one limitation of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide research. One direction is the development of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide-based targeted cancer therapies. Another direction is the development of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide-based bioimaging probes for the detection of intracellular zinc ions. Additionally, further studies are needed to investigate the potential applications of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide in other fields, such as drug delivery and materials science.
In conclusion, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to selectively target cancer cells while having no significant cytotoxicity in normal cells makes it a promising candidate for targeted cancer therapy. Further research is needed to fully explore the potential applications of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide in various fields.
Méthodes De Synthèse
The synthesis of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide involves the reaction of 2-bromoethyl pyridine-3-carboxylate with 6-aminohexanamide in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with carbonyldiimidazole and purified to obtain 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide.
Applications De Recherche Scientifique
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been studied for its potential applications in various fields, including cancer research, drug delivery, and bioimaging. In cancer research, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been used as a carrier for targeted drug delivery due to its ability to penetrate cell membranes. In bioimaging, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been used as a fluorescent probe for imaging intracellular zinc ions.
Propriétés
Numéro CAS |
103715-53-3 |
|---|---|
Nom du produit |
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide |
Formule moléculaire |
C15H24N5O3+ |
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
1-[2-[6-(carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H23N5O3/c16-14(22)12-6-5-9-20(10-12)11-13(21)18-7-3-1-2-4-8-19-15(17)23/h5-6,9-10H,1-4,7-8,11H2,(H5-,16,17,18,19,21,22,23)/p+1 |
Clé InChI |
MWDRBAJRCOJRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCCCCCCNC(=O)N)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)CC(=O)NCCCCCCNC(=O)N)C(=O)N |
Synonymes |
NAHAA nicotinamide N(1)-(N-(6-aminohexyl)acetamide)agarose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



